Hypromellosum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

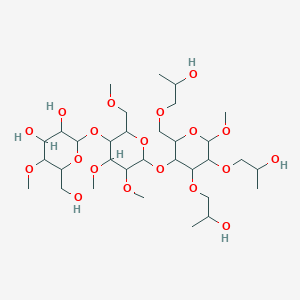

Polymeric compounds that contain repeating units of hydroxypropyl methylcellulose. The properties of hypromellose polymers can vary greatly and are defined by their molecular weight, the percentage of hydroxyl groups, the percentage of hydroxypropyl groups, and viscosity measurements. They are found a broad variety of commercial products such as FOOD ADDITIVES; EXCIPIENTS; and LUBRICANTS.

Applications De Recherche Scientifique

Controlled Drug Delivery

Hypromellose, also known as hydroxypropylmethylcellulose (HPMC), is extensively used in oral drug delivery systems. Its primary function is to control the release of a drug in a regulated manner, thereby prolonging the therapeutic effect. Hypromellose matrices are instrumental in determining the drug release rate and are affected by various parameters including the polymer's chemical, thermal, and mechanical properties, as well as tablet geometry (Li, Martini, Ford, & Roberts, 2005).

Drug Release and Erosion Measurement

Research has shown that hypromellose's drug release and erosion rates can be measured simultaneously, providing insights into the interrelationship between these processes. This understanding is critical for optimizing pharmaceutical formulations, especially those involving hypromellose matrices (Ghori, Ginting, Smith, & Conway, 2014).

Interaction with Active Ingredients

Studies have explored the interactions between hypromellose and active pharmaceutical ingredients (APIs) like paracetamol. These interactions can influence the solubility and crystallinity of the APIs, which is crucial for the formulation of effective drug delivery systems (Leyk & Wesołowski, 2019).

Modern Pharmaceutical Applications

Recent advancements include the development of new forms of hypromellose like AFFINISOL™ HPMC HME, which improves the solubility and dissolution properties of poorly water-soluble drugs, enhancing their bioavailability (Huang et al., 2016). Additionally, hypromellose's versatility extends to applications in modern pharmaceutical technologies like 3D printing and nanofiber-based drug delivery systems, offering new avenues for personalized medicine (Mašková et al., 2020).

Impact of External Factors on Matrix Systems

Research has also focused on understanding how external factors like hydroalcoholic solutions impact the textural and rheological properties of hypromellose, which is crucial for ensuring the consistency and efficacy of drug formulations (Missaghi, Fegely, & Rajabi-Siahboomi, 2009).

Propriétés

Formule moléculaire |

C32H60O19 |

|---|---|

Poids moléculaire |

748.8 g/mol |

Nom IUPAC |

2-[6-[4,5-bis(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dimethoxy-2-(methoxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C32H60O19/c1-15(34)10-44-14-20-25(27(45-11-16(2)35)29(31(43-8)48-20)46-12-17(3)36)51-32-28(42-7)26(41-6)24(19(49-32)13-39-4)50-30-22(38)21(37)23(40-5)18(9-33)47-30/h15-38H,9-14H2,1-8H3 |

Clé InChI |

VUKAUDKDFVSVFT-UHFFFAOYSA-N |

SMILES canonique |

CC(COCC1C(C(C(C(O1)OC)OCC(C)O)OCC(C)O)OC2C(C(C(C(O2)COC)OC3C(C(C(C(O3)CO)OC)O)O)OC)OC)O |

Synonymes |

Derivative, Hypromellose Derivatives, Hypromellose HPMC 2910 HPMC K 100 M HPMC-K-100 M HPMCK100 M hydroxypropyl methylcellulose hydroxypropylmethylcellulose hypromellose Hypromellose Derivative Hypromellose Derivatives K 8515 K-8515 K8515 Methocel E methoxyhydroxypropylcellulose methyl hydroxypropyl cellulose methyl-hydroxypropyl-cellulose MHPC polyme |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)

![3-[4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]phenyl]propanoic acid](/img/structure/B1261468.png)

![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)